2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid, commonly known as Fmoc-Thr(tBu)-OH, is a derivative of the amino acid threonine. It is widely used in the field of peptide synthesis as a protecting group for the hydroxyl group of threonine. Fmoc-Thr(tBu)-OH is a white crystalline powder that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Mechanism of Action
Fmoc-Thr(tBu)-OH acts as a protecting group for the hydroxyl group of threonine. It prevents unwanted reactions from occurring at the hydroxyl group during peptide synthesis, allowing for selective modification of other amino acid residues.
Biochemical and physiological effects:
Fmoc-Thr(tBu)-OH does not have any biochemical or physiological effects as it is used solely as a protecting group in peptide synthesis.
Advantages and Limitations for Lab Experiments
The use of Fmoc-Thr(tBu)-OH as a protecting group has several advantages. It is stable under a wide range of reaction conditions, and can be easily removed using mild conditions such as treatment with piperidine. However, one limitation of using Fmoc-Thr(tBu)-OH is that it can be expensive compared to other protecting groups.
Future Directions
Research on Fmoc-Thr(tBu)-OH is ongoing, with a focus on developing new protecting groups that are more efficient and cost-effective. Additionally, research is being conducted on the use of Fmoc-Thr(tBu)-OH in the synthesis of specific peptides and proteins for various applications such as drug delivery and tissue engineering.
Synthesis Methods
The synthesis of Fmoc-Thr(tBu)-OH involves the reaction of threonine with tert-butyl bromoacetate to obtain tert-butyl threonine. The tert-butyl group is then removed by treatment with trifluoroacetic acid (TFA) to obtain unprotected threonine. The hydroxyl group of threonine is then protected with the Fmoc group using Fmoc-OSu and a base such as diisopropylethylamine (DIPEA) to obtain Fmoc-Thr(tBu)-OH.
Scientific Research Applications
Fmoc-Thr(tBu)-OH is widely used in the field of peptide synthesis as a protecting group for the hydroxyl group of threonine. It is used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology research.
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-thiophen-2-ylethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)14-24(12-11-16-6-5-13-29-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-10,13,21H,11-12,14-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYGAFCSPLEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC4=CC=CS4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.